4-(3-chloro-2-hydroxypropoxy)Benzaldehyde is an organic compound with the molecular formula CHClO and a molecular weight of 214.65 g/mol. It features a benzaldehyde moiety substituted with a chloro and a hydroxypropoxy group at the para position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its functional groups, which can participate in various
These reactions make it a versatile intermediate in synthetic organic chemistry.
Research into the biological activity of 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde is limited, but compounds with similar structures often exhibit significant biological properties. For instance, chlorinated benzaldehydes are known for their antimicrobial and antifungal activities. The hydroxy group may also enhance the compound's reactivity and potential bioactivity by participating in hydrogen bonding interactions.
Several synthetic routes have been explored for the preparation of 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde:
These methods highlight the compound's synthetic accessibility for research and industrial applications.
4-(3-chloro-2-hydroxypropoxy)Benzaldehyde has potential applications in:
The unique functional groups present in this compound allow for diverse applications across different fields.
While specific interaction studies on 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde are scarce, similar compounds have been investigated for their interactions with biological targets. These studies often focus on:
Such studies are crucial for elucidating the compound's potential therapeutic effects and mechanisms of action.
Several compounds share structural similarities with 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-4-hydroxybenzaldehyde | CHClO | Lacks hydroxypropoxy group; simpler structure |
| 2-Chloro-4-hydroxybenzaldehyde | CHClO | Different substitution pattern on benzene ring |
| (R)-3-Chloro-4-(2,3-dihydroxypropoxy)benzaldehyde | CHClO | Contains an additional hydroxy group |
The uniqueness of 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde lies in its combination of functional groups that allow it to participate in diverse